molecular formula C23H29N3O3 B2709588 N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955793-45-0

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2709588
CAS No.: 955793-45-0
M. Wt: 395.503
InChI Key: LWRLNOQVFSZAQL-UHFFFAOYSA-N
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Description

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydroquinoline moiety, and an oxalamide linkage.

Preparation Methods

The synthesis of N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the 3-methoxyphenyl derivative, followed by the introduction of the tetrahydroquinoline moiety through a series of reactions such as alkylation, cyclization, and reduction. The final step involves the formation of the oxalamide linkage under specific reaction conditions, which may include the use of reagents like oxalyl chloride and amines.

Chemical Reactions Analysis

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: It could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may find applications in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and tetrahydroquinoline moiety may play crucial roles in binding to target proteins or enzymes, modulating their activity. The oxalamide linkage could contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:

    N1-(3-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: This compound has a benzamide linkage instead of an oxalamide linkage, which may affect its chemical properties and applications.

    N1-(3-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea: The urea linkage in this compound could result in different reactivity and biological activity compared to the oxalamide derivative.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-3-13-26-14-5-6-18-15-17(9-10-21(18)26)11-12-24-22(27)23(28)25-19-7-4-8-20(16-19)29-2/h4,7-10,15-16H,3,5-6,11-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLNOQVFSZAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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